molecular formula C11H16ClN3O B3093665 (1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1247103-30-5

(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No. B3093665
CAS RN: 1247103-30-5
M. Wt: 241.72 g/mol
InChI Key: NLOUJHYTESBINW-UHFFFAOYSA-N
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Description

“(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol” would include this piperidine ring along with a pyrimidinyl group and a methanol group .


Chemical Reactions Analysis

Piperidine derivatives, including “(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol”, can undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Future Directions

Piperidine derivatives, including “(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol”, have potential applications in the pharmaceutical industry . Future research could focus on discovering and evaluating potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods, the exploration of their biological activity, and their pharmacological application .

properties

IUPAC Name

[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-6-10(14-11(12)13-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUJHYTESBINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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